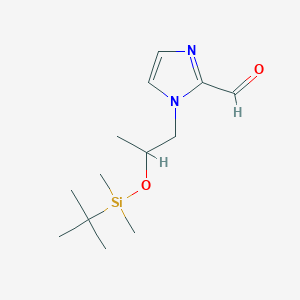

1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains a tert-butyldimethylsilyloxy group, which is a common protecting group in organic synthesis .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the aldehyde group. Imidazole rings can act as both nucleophiles and electrophiles, making them versatile in chemical reactions . The aldehyde group is also highly reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with tert-butyldimethylsilyloxy groups are often non-polar and hydrophobic . The presence of the imidazole ring could potentially make the compound more polar .作用机制

Target of Action

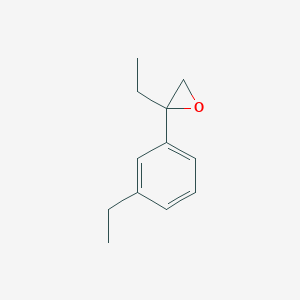

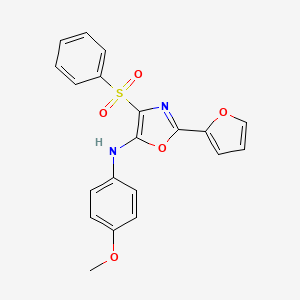

The compound “1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde” is a key intermediate in the synthesis of Pretomanid . Pretomanid is a nitroimidazole-oxazine compound developed by TB Alliance, primarily targeting Mycobacterium tuberculosis .

Mode of Action

The mechanism of action of Pretomanid on M. tuberculosis is generally considered to be the bioreductive generation of reactive nitrogen species (predominantly nitric oxide), which leads to a decrease in intracellular ATP and anaerobic killing .

Biochemical Pathways

The compound is involved in the synthesis of Pretomanid via a novel synthetic strategy, which involves nucleophilic substitution, hydrolysis, and silicon etherification reactions . The compound is prepared from 2-chloro-4-nitroimidazole and (S)-epichlorohydrin, followed by further O-alkylation and intramolecular cyclization to obtain Pretomanid .

Result of Action

The result of the action of this compound is the production of Pretomanid with excellent quality and yield . Pretomanid is used in combination with other drugs to treat patients with extensively drug-resistant tuberculosis (XDR-TB) and intolerant or non-responsive multidrug-resistant tuberculosis (MDR-TB) .

Action Environment

The tert-butyldimethylsilyloxy group in the compound is approximately 10^4 times more hydrolytically stable than trimethylsilyl ethers , suggesting that it can withstand various environmental conditions.

属性

IUPAC Name |

1-[2-[tert-butyl(dimethyl)silyl]oxypropyl]imidazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2Si/c1-11(17-18(5,6)13(2,3)4)9-15-8-7-14-12(15)10-16/h7-8,10-11H,9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBAHRIMKXQSAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CN=C1C=O)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(tert-Butyldimethylsilyloxy)propyl)-1H-imidazole-2-carbaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2792481.png)

![1-(2,5-Dimethoxyphenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2792485.png)

![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)

![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2792491.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-fluorophenethyl)acetamide](/img/structure/B2792493.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-3-carboxamide](/img/structure/B2792502.png)